molecular formula C9H11NO2 B1278650 1-(2-Amino-4-methoxyphenyl)ethanone CAS No. 42465-53-2

1-(2-Amino-4-methoxyphenyl)ethanone

Cat. No. B1278650
CAS RN: 42465-53-2
M. Wt: 165.19 g/mol
InChI Key: FOFUOGSRVUOROJ-UHFFFAOYSA-N
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Description

The compound 1-(2-Amino-4-methoxyphenyl)ethanone is a chemical of interest in various research studies due to its potential applications in pharmaceuticals and material science. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can be used to infer some general characteristics and behaviors of 1-(2-Amino-4-methoxyphenyl)ethanone.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that yield products with specific structural features. For instance, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones involves the formation of azetidinone rings with methoxy and methylthio substituents . Similarly, the synthesis of thiazolyl and thiophene derivatives has been reported, which includes the use of NMR and mass spectrometry for structural elucidation . These methods could potentially be applied to the synthesis and characterization of 1-(2-Amino-4-methoxyphenyl)ethanone.

Molecular Structure Analysis

X-ray diffraction techniques have been employed to determine the solid-state structure of related compounds, revealing details such as crystal system, space group, and molecular geometry . Density functional theory (DFT) calculations are also commonly used to optimize molecular structures and predict energetic behaviors in different solvent media . These techniques would be relevant for analyzing the molecular structure of 1-(2-Amino-4-methoxyphenyl)ethanone.

Chemical Reactions Analysis

The chemical reactivity and interactions of similar compounds have been studied using DFT to analyze the frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . These studies provide insights into the stability and reactivity of the compounds, which are crucial for understanding their potential chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The intramolecular and intermolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in determining these properties . The use of spectroscopic techniques like FTIR, NMR, and mass spectrometry, along with DFT calculations, can provide comprehensive information about the vibrational frequencies, electronic properties, and thermodynamic stability of the compounds .

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of Schiff Bases and Antimicrobial Activity : Puthran et al. (2019) reported the synthesis of novel Schiff bases using 1-(3-fluoro-4-methoxyphenyl)ethanone and other compounds. These Schiff bases exhibited significant in vitro antimicrobial activity, with some derivatives showing excellent activity compared to others (Puthran et al., 2019).

  • Preparation of Heterocyclic Compounds : Moskvina et al. (2015) demonstrated the use of 1-(2-hydroxy-4-methoxyphenyl)ethanone in the preparation of isoflavones and other heterocyclic compounds, including 4,5-diarylisoxazole and 4,5-diarylpyrazoles (Moskvina et al., 2015).

Structure Characterization and Analysis

  • Crystal Structure Analysis : Rao et al. (2014) and Kudelko et al. (2007) conducted studies on the crystal structure of derivatives of 1-(4-methoxyphenyl)ethanone, providing insights into their molecular conformations (Rao et al., 2014), (Kudelko et al., 2007).

  • Synthesis and Antimicrobial Activity : Nagamani et al. (2018) synthesized novel compounds from 1-(2-hydroxy-4-methoxyphenyl)ethanone and evaluated their antimicrobial activity (Nagamani et al., 2018).

Safety And Hazards

The compound is labeled with the signal word “Warning” according to its Material Safety Data Sheet (MSDS) . It is recommended to avoid contact with skin and eyes, and not to eat, drink, or smoke when handling this product .

properties

IUPAC Name

1-(2-amino-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFUOGSRVUOROJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443333
Record name 1-(2-amino-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-4-methoxyphenyl)ethanone

CAS RN

42465-53-2
Record name 1-(2-amino-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-amino-4-methoxyphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Trichloroborane (1M, 82 mL, 1 eq.) in DCM was added dropwise to a solution of meta-anisidine 215a (10 g, 1 eq.) in toluene (56 mL) under nitrogen at 0-5° C. over 1 hr. After stirred for 10 min at 0° C., ACN (5.2 mL, 1.20 eq.) was added. After the reaction mixture was stirred for additional 1 hr at 0° C., aluminium(III) chloride (11.9 g, 1.1 eq.) was added at 0° C. The reaction mixture was stirred at 50° C. for 16 hrs. The reaction mixture was then cooled down to 0° C., and propan-2-ol (38 mL) was added over 10 min, followed by addition of water (110 mL) over 30 min. The reaction mixture was heated to 50° C. for 3 hrs. After cooling down to 0° C., aqueous solution of sodium hydroxide (25%) was added. The aqueous layer was extracted with toluene (100 mL). The combined organic layers were washed with NaOH (25%), brine, and dried over sodium sulfate. The solvent was removed to yield compound 201a as a yellow solid in 63% yield. 1H NMR (CDCl3, 400 MHz): δ (ppm) 2.52 (s, 3H), 3.80 (s, 3H), 6.07 (d, J=2.43, 1H), 6.23 (dd, J=2.43 and 8.98 Hz, 1H), 6.43 (br s, 2H), 7.63 (d, J=8.98 Hz).
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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56 mL
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Reaction Step One
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5.2 mL
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Reaction Step Two
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11.9 g
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
110 mL
Type
solvent
Reaction Step Five
Quantity
38 mL
Type
solvent
Reaction Step Six
Yield
63%

Synthesis routes and methods II

Procedure details

Trichloroborane (IM) in DCM (82 mL, 1 eq.) was added dropwise to a solution of meta-anisidine 39a (10 g, 1 eq.) in toluene (56 mL) under nitrogen at 0-5° C. over 1 hr. After stirred for 10 min at 0° C., ACN (5.2 mL, 1.20 eq.) was added. After the reaction mixture was stirred for additional 1 hr at 0° C., aluminium(III) chloride (11.9 g, 1.1 eq.) was added at 0° C. The reaction mixture was stirred at 50° C. for 16 hrs. The reaction mixture was then cooled down to 0° C., and propan-2-ol (38 mL) was added over 10 min, followed by addition of water (110 mL) over 30 min. The reaction mixture was heated to 50° C. for 3 hrs. After cooling down to 0° C., aqueous solution of sodium hydroxide (25%) was added. The aqueous layer was extracted with toluene (100 mL). The combined organic layers were washed with NaOH (25%), brine, and dried over sodium sulfate. The solvent was removed to yield compound 40a as a yellow solid in 63% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
11.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
110 mL
Type
solvent
Reaction Step Five
Quantity
38 mL
Type
solvent
Reaction Step Six
Yield
63%

Synthesis routes and methods III

Procedure details

m-Anisidine (10.0 g, 82 mmol) was dissolved in CH2Cl2 (50 mL), and the solution was cooled to −50° C. BCl3 (1 M in CH2Cl2, 82 mL, 82 mmol) was added slowly during 20 min, after which the mixture was stirred at −50° C. for 30 min, followed by sequential addition of AcCl (6.0 mL, 84 mmol) and AlCl3 (11 g, 82 mmol). The mixture was stirred at −50° C. for 1 h and was then allowed to assume rt. After stirring at rt overnight, the solution was heated at 40° C. for 4 h, after which the mixture was poured over ice. The aqueous mixture was made alkaline with 10% NaOH (w/v) and extracted with EtOAc (4×200 mL). The combined organic phases were washed with brine, dried (MgSO4), and evaporated to give a black solid, which was purified by flash column chromatography (ether/CH2Cl2 20:80). The resulting solid was recrystallized from ether/hexane to give the title compound as shiny tan leaflets (5.6 g, 42%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
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82 mL
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6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
3
Citations
HJ Gim, H Li, SR Jung, YJ Park, JH Ryu… - European Journal of …, 2014 - Elsevier
A series of azaisoflavone analogs were designed and synthesized and their transactivation activities and binding affinities for ERα and ERβ were investigated. Among these compounds…
Number of citations: 14 www.sciencedirect.com
N Yee, X Wei, C Senanayake - Sustainable Catalysis, 2013 - Wiley Online Library
This chapter describes the challenges and opportunities involved in developing a practical and efficient chemical process for ciluprevir through ring‐closing metathesis (RCM). In …
Number of citations: 1 onlinelibrary.wiley.com
RP Frutos, N Haddad, IN Houpis, M Johnson… - …, 2006 - thieme-connect.com
Herein we describe the development of an efficient, safe and practical process for the synthesis of 7-methoxy-2-(2-amino-4-thiazolyl) quinoline. Our new process allowed for a more …
Number of citations: 22 www.thieme-connect.com

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